1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine
CAS No.:
Cat. No.: VC15837975
Molecular Formula: C7H9F2N3O
Molecular Weight: 189.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9F2N3O |
|---|---|
| Molecular Weight | 189.16 g/mol |
| IUPAC Name | 1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine |
| Standard InChI | InChI=1S/C7H9F2N3O/c8-4(9)5-11-6(12-13-5)7(10)2-1-3-7/h4H,1-3,10H2 |
| Standard InChI Key | AFZIMNHTNWFTRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C2=NOC(=N2)C(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine (IUPAC name: 1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine) is a small organic molecule with the molecular formula C₇H₉F₂N₃O and a molar mass of 189.16 g/mol . Its structure features a cyclobutylamine group linked to a 1,2,4-oxadiazole ring substituted with a difluoromethyl moiety (Fig. 1A). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | C1CC(C1)(C2=NOC(=N2)C(F)F)N | |
| InChI Key | AFZIMNHTNWFTRJ-UHFFFAOYSA-N | |
| PubChem CID | 71757431 | |
| Solubility (Predicted) | 23.7 mg/mL in water |
The difluoromethyl group enhances electronegativity and metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions within enzyme binding pockets .
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions for adducts range from 139.3 Ų ([M-H]⁻) to 146.4 Ų ([M+Na]⁺), indicating moderate polarity suitable for blood-brain barrier penetration . Quantum mechanical/molecular mechanical (QM/MM) simulations reveal a 2.79 Å distance between the oxadiazole’s electrophilic carbon and a catalytic water molecule in HDAC6, facilitating nucleophilic attack .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves a three-step sequence (Fig. 2B):
-
Oxadiazole Ring Formation: Cyclobutane carbonyl chloride reacts with hydroxylamine to form an intermediate hydroxamic acid, which undergoes cyclization with cyanogen bromide to yield the 1,2,4-oxadiazole core.
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Difluoromethylation: Electrophilic substitution using difluoromethyl triflate introduces the -CF₂H group at position 5 of the ox
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